![molecular formula C14H29BO3Si B13967037 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 1138162-60-3](/img/structure/B13967037.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C14H29BO3Si. It is a derivative of 1,3,2-dioxaborolane and is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon atom. This compound is commonly used in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkene or alkyne. One common method is the hydroboration of alkenes or alkynes in the presence of a transition metal catalyst. For example, the hydroboration of 1,3-enynes with pinacolborane can be catalyzed by copper to form chiral allenyl boronates .
Industrial Production Methods
Industrial production of this compound often involves similar hydroboration reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of palladium or copper catalysts is common in industrial settings to facilitate the hydroboration process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules
Common Reagents and Conditions
Hydroboration: Pinacolborane, transition metal catalysts (e.g., copper, palladium), and alkenes or alkynes.
Borylation: Bis(pinacolato)diboron, palladium catalysts, and alkylbenzenes.
Coupling Reactions: Aryl iodides, copper catalysts, and pinacolborane
Major Products
The major products formed from these reactions include various boron-containing organic molecules, such as chiral allenyl boronates, pinacol benzyl boronates, and aryl boronates .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of boron-containing compounds that have potential biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers that incorporate boron atoms for enhanced properties
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through hydroboration and borylation reactions. The boron atom in the compound acts as an electrophile, facilitating the addition of boron-hydrogen bonds to alkenes or alkynes. Transition metal catalysts, such as copper or palladium, are often used to enhance the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane (HBpin): A boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions to form carbon-boron bonds.
Catecholborane: Another boron-containing compound used in organic synthesis
Uniqueness
4,4,5,5-Tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which includes a trimethylsilyl group and a 1,3,2-dioxaborolane ring. This structure imparts unique reactivity and selectivity in hydroboration and borylation reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
1138162-60-3 |
|---|---|
Molekularformel |
C14H29BO3Si |
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
trimethyl-[(E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C14H29BO3Si/c1-12(2,18-19(7,8)9)10-11-15-16-13(3,4)14(5,6)17-15/h10-11H,1-9H3/b11-10+ |
InChI-Schlüssel |
JGSZRMNHCOUXJP-ZHACJKMWSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)O[Si](C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


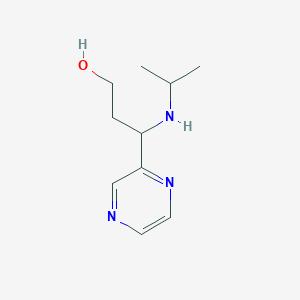
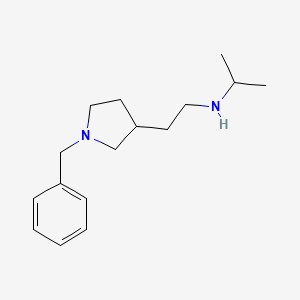
![(S)-1-[3-(Cyclopropyl-methyl-amino)-propyl]-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile](/img/structure/B13966975.png)
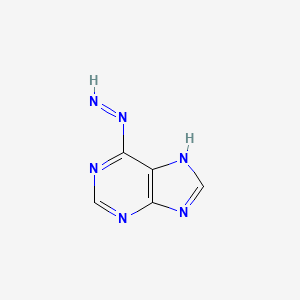
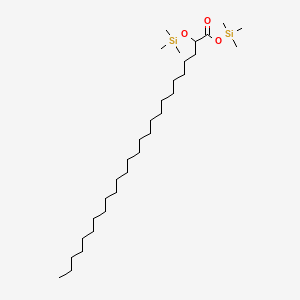
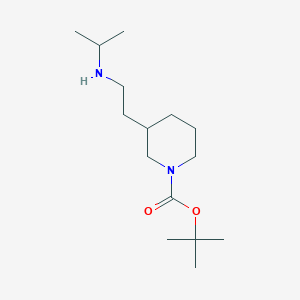
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)
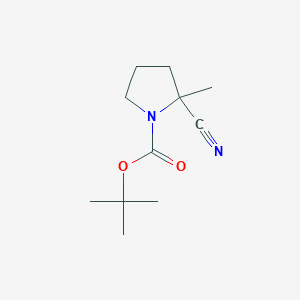

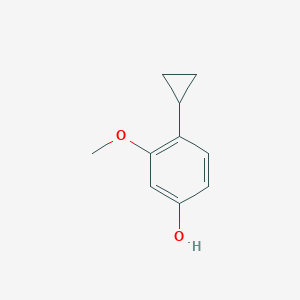

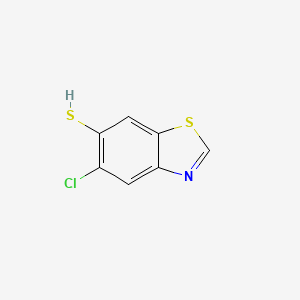

![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
